molecular formula C12H17NO3 B183086 tert-Butyl (3-(hydroxymethyl)phenyl)carbamate CAS No. 118684-31-4

tert-Butyl (3-(hydroxymethyl)phenyl)carbamate

Cat. No. B183086
M. Wt: 223.27 g/mol
InChI Key: OPMWQSDBBSURGY-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(hydroxymethyl)phenyl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are of significant interest in organic synthesis due to their protective group properties and utility as intermediates in the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the synthesis of related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, involves key steps like iodolactamization, which is crucial for constructing highly functionalized intermediates . Enzymatic kinetic resolution has also been employed to obtain optically pure enantiomers of tert-butyl carbamates, showcasing the versatility of synthesis methods .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which itself is linked to various other functional groups depending on the specific compound. This structure is pivotal for the compound's reactivity and its role as an intermediate in organic synthesis.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a range of chemical reactions. They can act as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . The tert-butyl group serves as a protecting group for the nitrogen, which can be removed under certain conditions to yield the free amine. The versatility of tert-butyl carbamates is further demonstrated by their transformation into different functional groups, such as amines and alcohols, which are valuable in the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties include solubility in various solvents, stability under different conditions, and reactivity towards other chemical species. For example, the stability of the carbamate linkage in solid-phase synthesis is crucial for its utility as a handle in peptide synthesis . The tert-butyl group imparts steric bulk, which can affect the compound's reactivity and stability.

Scientific Research Applications

  • Medicinal Chemistry : tert-Butyl (3-(hydroxymethyl)phenyl)carbamate derivatives have been evaluated for their antiarrhythmic and hypotensive properties. For instance, certain compounds exhibited strong hypotensive action and antiarrhythmic activity comparable to the drug Propranolol (Chalina, Chakarova, & Staneva, 1998).

  • Organic Synthesis : This compound plays a role in asymmetric Mannich reactions, contributing to the synthesis of chiral amino carbonyl compounds. It is also used as a building block in organic synthesis, demonstrating its versatility in chemical transformations (Yang, Pan, & List, 2009).

  • Enzymatic Studies : The enzymatic kinetic resolution of tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate has been investigated. This process involves lipase-catalyzed transesterification, leading to optically pure enantiomers, showcasing the compound's application in chiral synthesis (Piovan, Pasquini, & Andrade, 2011).

  • Deprotection Studies : Aqueous phosphoric acid has been used for the deprotection of tert-Butyl carbamates, esters, and ethers, demonstrating the compound's importance in protecting group strategies in organic synthesis (Li et al., 2006).

  • Metabolic Studies : The metabolism of tert-Butyl phenylcarbamate derivatives has been explored in insects and mammals, revealing insights into the metabolic pathways and enzymatic processes involved (Douch & Smith, 1971).

  • Synthetic Intermediate : This compound serves as an intermediate in the enantioselective synthesis of carbocyclic analogues of nucleotides, highlighting its utility in the synthesis of biologically important molecules (Ober, Marsch, Harms, & Carell, 2004).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .

Future Directions

The compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This suggests potential future directions in the synthesis of complex organic compounds.

properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMWQSDBBSURGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561257
Record name tert-Butyl [3-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(hydroxymethyl)phenyl)carbamate

CAS RN

118684-31-4
Record name tert-Butyl [3-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(tert-Butoxy-carbonylamino)benzoic acid (3.00 g, 12.6 mmol) was dissolved in THF (30 mL) and cooled to 0° C. A 1 M borane: THF solution (12.7 mL, 12.7 mmol) was slowly added to the reaction. The solution was then allowed to slowly warm to room temperature and stirred for six hours. The reaction was then quenched with a 50% AcOH:water mixture (2 mL). Next, the mixture was concentrated to reduced volume and poured into a saturated sodium bicarbonate solution (75 mL). The mixture was then extracted with EtOAc (2×250 mL). The organic layers were combined and washed with saturated sodium bicarbonate solution (1×75 mL), brine (1×75 mL), and then dried over magnesium sulfate. The filtrate was concentrated, and the residue was purified by medium pressure chromatography (silica gel, 0 to 5% MeOH:DCM) to give 27.1 (2.41 g). MS ESI (pos.) m/e 241.1 (M+18). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.28 (1 H, s), 7.48 (1 H, s), 7.26 (1 H, d, J=8.6 Hz), 7.17 (1 H, t, J=7.8 Hz), 6.89 (1 H, d, J=7.4 Hz), 5.12 (1 H, t, J=5.7 Hz), 4.42 (2 H, d, J=5.5 Hz), 1.47 (9 H, s)
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12.7 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SK Vittala, R Ravi, B Deb, J Joseph - Journal of Chemical Sciences, 2018 - Springer
This paper describes the synthesis of a polymerizable, aniline appended fullerene derivative, 3-aminobenzyl-phenyl- $$\hbox {C}_{61}$$ C 61 -butyrate (PCBAn) and its corresponding …
Number of citations: 1 link.springer.com
AD Hobson, MJ McPherson, ME Hayes… - Journal of medicinal …, 2022 - ACS Publications
Using a convergent synthetic route to enable multiple points of diversity, a series of glucocorticoid receptor modulators (GRM) were profiled for potency, selectivity, and drug-like …
Number of citations: 10 pubs.acs.org

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